p-Menth-1-en-9-ol

Description

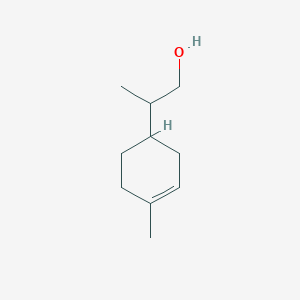

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYHGIAOVUPAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864841 | |

| Record name | 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fruity herbal aroma | |

| Record name | p-Menth-1-en-9-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

115.00 to 116.00 °C. @ 10.00 mm Hg | |

| Record name | p-Menth-1-en-9-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | p-Menth-1-en-9-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.936-0.946 | |

| Record name | p-Menth-1-en-9-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18479-68-0, 13835-30-8, 13835-75-1 | |

| Record name | p-Menth-1-en-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18479-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-ethanol, beta,4-dimethyl-, (R-(R*,R*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013835308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Menth-1-ene-9-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013835751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Menth-1-en-9-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-ene-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β,4-dimethylcyclohex-3-ene-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTH-1-EN-9-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F602CF6QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Menth-1-en-9-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Classification Within Monoterpenoid Chemistry

p-Menth-1-en-9-ol is categorized as a menthane monoterpenoid. hmdb.cafoodb.ca This classification stems from its molecular structure, which is built upon a p-menthane (B155814) backbone. hmdb.cafoodb.ca The p-menthane framework consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. hmdb.cafoodb.ca This structural motif is common to a large family of naturally occurring compounds.

The defining features of this compound's structure are a double bond within the cyclohexane ring (at the first position) and a hydroxyl group attached to the ninth carbon of the isopropyl side chain. vulcanchem.com This specific arrangement of functional groups distinguishes it from other related p-menthane derivatives and is crucial to its chemical reactivity and biological properties.

Table 1: Hierarchical Classification of this compound

| Level | Classification |

| Kingdom | Organic compounds |

| Super Class | Lipids and lipid-like molecules |

| Class | Prenol lipids |

| Sub Class | Monoterpenoids |

| Direct Parent | Menthane monoterpenoids |

Academic Significance and Research Trajectory

The academic interest in p-Menth-1-en-9-ol is multifaceted, with research spanning several decades. Initially, much of the focus was on its isolation from natural sources and its identification as a component of essential oils in plants such as Agathosma betulina, various Mentha species, and Citrus maxima. nih.gov Its fruity and herbal aroma also led to its investigation for use as a flavoring agent. nih.govthegoodscentscompany.com

More recent research has shifted towards understanding its role as a key intermediate in the biosynthesis of other complex monoterpenoids. For instance, studies have identified this compound as a precursor in the fungal biosynthesis of dill ether and wine lactone. acs.orgnih.gov These investigations often employ advanced techniques like isotopic labeling to trace the metabolic fate of this compound within living organisms. acs.orgnih.gov

Furthermore, the synthesis of this compound and its derivatives has been a significant area of academic inquiry. cnr.it Researchers have developed various chemoenzymatic and synthetic strategies to produce specific stereoisomers of the compound, which are then used as starting materials for the synthesis of other target molecules, such as the cooling agent 1-hydroxy-2,9-cineole. cnr.itresearchgate.net

Table 2: Key Research Findings on this compound

| Research Area | Key Findings |

| Natural Occurrence | Identified in various plants including Agathosma betulina, Mentha species, and Citrus maxima. nih.gov |

| Biosynthesis | Acts as an intermediate in the fungal production of dill ether and wine lactone. acs.orgnih.gov |

| Organic Synthesis | Chemoenzymatic methods have been developed for the preparative-scale synthesis of its stereoisomers. cnr.itresearchgate.net |

| Chemical Precursor | Utilized as a starting material for the synthesis of compounds like 1-hydroxy-2,9-cineole. cnr.it |

Stereoisomeric Considerations in Research Contexts

Enzymatic and Microbial Biosynthetic Routes

The formation of this compound is a notable process in certain microbial and enzymatic pathways, particularly within fungi.

Research has identified this compound as a key intermediate in the biosynthetic pathways of the white-rot fungus Pleurotus sapidus. nih.govacs.org This basidiomycete is known for producing bicyclic monoterpenoids, such as dill ether and wine lactone. nih.govacs.org Supplementation studies have demonstrated that P. sapidus can biotransform various enantiomeric forms of this compound into the corresponding isomers of dill ether and wine lactone. nih.govacs.org This finding highlights the compound's crucial position in the fungal synthesis of these aroma-active compounds. nih.govhs-geisenheim.de Specifically, supplementation studies with labeled and non-labeled potential terpenoid precursors have suggested that dill ether formation occurs via this compound. uni-giessen.de

The biosynthesis of monoterpenoids in Pleurotus sapidus, a process involving this compound, is linked to the availability of the primary carbon source. nih.govacs.org Kinetic analyses of the volatile compounds and other bioprocess parameters have revealed that the production of these bicyclic monoterpenoids correlates with the presence of glucose. nih.govacs.org This suggests that the metabolic state of the fungus, as influenced by nutrient availability, directly impacts the biosynthetic pathway that includes this compound as an intermediate.

Isotopic labeling studies have provided conclusive evidence that this compound and its subsequent products are synthesized de novo by Pleurotus sapidus. nih.govacs.org When the fungus was cultivated in a medium containing ¹³C-labeled glucose, the resulting dill ether and wine lactone were found to be labeled with ¹³C. nih.govacs.org This demonstrates that the fungus builds these compounds from primary metabolic precursors, rather than simply transforming pre-existing molecules. nih.govacs.org Further studies using isotopically labeled substrates confirmed both limonene (B3431351) and this compound as intermediates in these fungal pathways. acs.orghs-geisenheim.de

Correlation with Primary Carbon Source Availability in Bioprocesses

Precursor Transformations in Plant Systems

In addition to its role in fungal metabolism, this compound is also involved in biotransformation pathways within certain plant species.

Feeding experiments conducted on dill plants (Anethum graveolens L.) have shown their ability to convert isomers of this compound into the corresponding stereoisomers of dill ether. researchgate.net When aqueous solutions of ¹³C-labeled menthenol isomers were supplied to the leaves of dill plants, a subsequent analysis of the ¹³C/¹²C ratios confirmed the transformation. researchgate.net These studies further elucidated the biogenesis of dill ether, proving that the stereospecific hydration of (R)-limonene results in (4R, 8S)-p-menth-1-en-9-ol as the initial step in this biosynthetic pathway. researchgate.net

Synthetic Methodologies for P Menth 1 En 9 Ol and Its Stereoisomers

Chemoenzymatic Synthetic Strategies

Chemoenzymatic strategies offer powerful routes to the stereoisomers of p-menth-1-en-9-ol, starting from readily available enantiomeric forms of limonene (B3431351). cnr.it These multistep processes combine traditional chemical reactions with highly selective enzymatic transformations to produce the target molecules with specific stereochemistry. cnr.itresearchgate.net

Preparative Scale Synthesis of Isomeric Forms

A preparative-scale synthesis for the four isomers of this compound has been successfully developed. cnr.it The process begins with the enantiomers of limonene, which are converted into the corresponding p-mentha-1,8-dien-9-al isomers. cnr.it Two distinct chemoenzymatic pathways are then employed to generate the desired alcohol isomers. cnr.it One pathway utilizes the diastereoselective reduction of the aldehydes mediated by baker's yeast, while the other involves a chemical reduction followed by lipase-mediated resolution to separate the diastereomeric mixtures. cnr.it

Hydroalumination and Hydroboration Approaches from Limonene

Early methods for synthesizing this compound isomers involved the hydroalumination or hydroboration of the C(8)=C(9) double bond in limonene. cnr.it These reactions are followed by oxidation of the resulting organoalane or organoborane intermediates. cnr.it While these approaches exhibit high regioselectivity, they suffer from low to no diastereoselectivity, leading to mixtures of enantiopure diastereoisomers that are challenging to separate. cnr.it For instance, the hydroboration of (+)-4R-limonene was a key step in a stereoselective total synthesis of juvabione, yielding (4R,8R)-p-menth-1-en-9-ol. tandfonline.com Selective hydroboration of limonene has also been achieved using dioxane-chloroborane, resulting in this compound in a 90% yield.

Diastereoselective Reduction via Microbial Biocatalysis (e.g., Baker's Yeast)

Microbial biocatalysis, particularly using baker's yeast (Saccharomyces cerevisiae), provides a highly effective method for the diastereoselective reduction of p-mentha-1,8-dien-9-al isomers. cnr.itvulcanchem.com This biological reduction is stereoselective, directly yielding the (8R) isomers of this compound in very good yields. cnr.it Specifically, the baker's yeast-mediated reduction of the precursor aldehydes leads to alcohol 3a with 97% diastereomeric excess (de) and alcohol 5a with 96% de on a large scale. cnr.it The process is advantageous due to its simplicity and high stereoselectivity compared to chemical methods. polimi.it

Lipase-Mediated Resolution for Enantiopure Diastereoisomers

To obtain all four isomers of this compound in high purity, lipase-mediated resolution is a crucial step. cnr.it This enzymatic method is applied to the mixtures of enantiopure diastereoisomers obtained from the chemical reduction of p-mentha-1,8-dien-9-al. cnr.it Porcine pancreas lipase (B570770) (PPL) is used to catalyze the acetylation of the alcohol mixtures. cnr.itmdpi.com The enzyme's stereoselectivity allows for the separation of the diastereomers. cnr.itmdpi.com For example, the PPL-mediated acetylation of a mixture of alcohols 4a and 5a was stopped at approximately 48% conversion, yielding acetate (B1210297) 4c (79% de) and the unreacted alcohol 5a (73% de). cnr.it Further purification of these resolved compounds can be achieved by converting them into 3,5-dinitrobenzoyl esters, followed by fractional crystallization and subsequent hydrolysis to yield the pure alcohol isomers. cnr.itmdpi.com

| Starting Material | Enzyme | Product(s) | Diastereomeric Excess (de) | Reference |

| Mixture of alcohols 2a /3a | Porcine Pancreas Lipase (PPL) | Acetate 2c and Alcohol 3a | Not specified | cnr.it |

| Mixture of alcohols 4a /5a | Porcine Pancreas Lipase (PPL) | Acetate 4c and Alcohol 5a | 79% (for 4c ), 73% (for 5a ) | cnr.it |

| Racemic p-menthan-3,9-diols | Lipase PS | Monoacetate and Diacetate derivatives | High enantioselectivity (E > 650) | mdpi.com |

Chemical Derivatization and Further Transformations

Epoxidation and Acid-Catalyzed Cyclization to Cineole Derivatives

The transformation of this compound into cineole derivatives represents a notable synthetic application. The process begins with the epoxidation of the double bond within the cyclohexene (B86901) ring of this compound. This reaction typically yields a mixture of two diastereomeric epoxides in approximately a 1:1 ratio. cnr.it

| Reaction Step | Reagent/Condition | Outcome | Reference |

| Epoxidation | m-Chloroperbenzoic acid (m-CPBA) | 1:1 mixture of diastereomeric epoxides | cnr.it |

| Cyclization | Acid catalysis (e.g., via sodium sulfite (B76179) workup) | Cyclization of one diastereomer to the cineole derivative | cnr.it |

| Overall Yield | < 50% | cnr.it |

Utilization as a Chiral Building Block in Natural Product Synthesis

The four stereoisomers of this compound are valuable as chiral building blocks in the enantioselective synthesis of various natural products. cnr.it Their utility stems from the presence of two stereogenic centers, one in the cyclohexene ring and one in the side chain, which can be exploited to control the stereochemistry of the target molecule. cnr.it This approach is often an attractive alternative to creating the required stereocenters through other complex stereoselective reactions. cnr.it These isomers have been successfully employed in the synthesis of p-menthane (B155814) terpenes and bisabolane (B3257923) sesquiterpenes. mdpi.commdpi.comresearchgate.netcnr.it

Divergent Enantioselective Synthesis of Hapalindole-Type Alkaloids

This compound has served as a key starting material in the synthesis of complex hapalindole-type alkaloids. These natural products, isolated from cyanobacteria, exhibit diverse and challenging molecular architectures, often containing multiple stereocenters, including a quaternary center. rsc.org

| Starting Material | Target Alkaloid | Reference |

| (+)-p-Menth-1-en-9-ol | (–)-Hapalindole U | rsc.orgsemanticscholar.org |

| (+)-p-Menth-1-en-9-ol | (+)-Ambiguine H | rsc.orgsemanticscholar.org |

Preparation of p-Menthane Terpenes

The isomers of this compound are effective precursors for the synthesis of various p-menthane terpenes. cnr.itmdpi.com The p-menthane skeleton is a common structural motif found in a large number of monoterpenes. cnr.it

A direct application is the synthesis of the four isomers of the cooling agent 1-hydroxy-2,9-cineole, as previously described (Section 4.2.2). cnr.it The synthesis starts from the corresponding enantio- and diastereoisomerically pure alcohols of this compound. cnr.it This demonstrates how the stereochemistry of the starting material directly dictates the stereochemistry of the final terpene product. The ability to access all stereoisomers of the target molecule is crucial for structure-activity relationship (SAR) studies. cnr.it

Synthesis of Bisabolane Sesquiterpenes

In addition to p-menthane terpenes, this compound isomers serve as chiral building blocks for the synthesis of bisabolane sesquiterpenes. cnr.itmdpi.comresearchgate.net This family of natural products is characterized by a C15 framework that includes a mono-aromatic ring and is widely distributed in essential oils. cnr.itnih.gov The stereocontrolled synthesis of these compounds is important as their biological activity is often dependent on their absolute configuration. cnr.it The use of this compound provides a strategic advantage by simplifying the challenging formation of the C(4)–C(8) bond and the simultaneous creation of two new asymmetric centers, which is a common feature in bisabolane synthesis. cnr.it

Advanced Analytical Techniques in P Menth 1 En 9 Ol Research

Chromatographic Separations and Spectrometric Detection

Chromatography, particularly gas chromatography, is the cornerstone for the analysis of volatile compounds like p-Menth-1-en-9-ol. Its coupling with various spectrometric detectors provides a powerful tool for comprehensive chemical analysis.

Enantioselective multidimensional gas chromatography (MDGC) is a powerful technique for separating the stereoisomers of chiral compounds. In the context of this compound research, this method is indispensable for elucidating biosynthetic pathways. For instance, studies on the fungus Pleurotus sapidus have used enantioselective MDGC to determine the stereochemistry of dill ether and wine lactone, identifying this compound as a key intermediate. nih.govacs.org The fungus was found to biotransform all enantiomeric forms of this compound into the corresponding isomers of these bicyclic monoterpenoids. nih.govacs.org This level of stereochemical detail is critical, as the biological activity and olfactory properties of enantiomers can differ significantly. The technique allows for the comparison of retention indices of analytes to those of authentic reference compounds, confirming the specific stereoisomers produced in a biological system. nih.govacs.org In other research, MDGC has been employed to analyze chiral compounds in red wines and essential oils, demonstrating its broad applicability in flavor and fragrance chemistry.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for the analysis of this compound and other volatile constituents in complex mixtures. nih.govacs.orgresearchgate.net Qualitative analysis is achieved by comparing the obtained mass spectrum of a chromatographic peak with reference spectra from established libraries (like NIST) and by matching its retention index with known values. nih.goviomcworld.com The mass spectrum of this compound shows characteristic fragmentation patterns that serve as a chemical fingerprint for its identification. nih.gov

Quantitative analysis is also performed using GC-MS, where the peak area of the compound is proportional to its concentration in the sample. This has been applied to determine the amount of this compound and related compounds in various plant extracts and essential oils. scirp.orgresearchgate.net For example, a study on Vernonia amygdalina Delile identified p-Menth-4(8)-en-9-ol as a minor constituent using GC-MS. iomcworld.com The versatility of GC-MS makes it a fundamental tool in studies ranging from the chemical profiling of essential oils to the investigation of biosynthetic pathways in microorganisms. nih.govacs.orgresearchgate.net

Table 1: Examples of GC-MS Operating Conditions for Terpenoid Analysis

| Parameter | Study 1: Cymbidium sp. Analysis scirp.org | Study 2: Mentha x piperita EO Analysis sci-hub.se | Study 3: V. amygdalina Extract Analysis iomcworld.com |

|---|---|---|---|

| Instrument | HP-6890 GC with HP-5973 MS (B15284909) | Not specified | Not specified |

| Column | HP-5 ms (30 m x 250 µm x 0.25 µm) | DB-5 (30 m x 0.25 mm x 0.25 µm) | Not specified |

| Carrier Gas | Helium (1.5 mL/min) | Helium (1.0 mL/min) | Helium (Total flow: 11.8 ml/min) |

| Injector Temp. | 250°C | 280°C | 250°C |

| Oven Program | 60°C (2 min), then 4°C/min to 250°C | 40°C (1 min), then 3°C/min to 180°C, then 15°C/min to 280°C (5 min) | 110°C (2 min), then 20°C/min to 280°C (9 min) |

| MS Source Temp. | 230°C (Quadrupole) | 250°C | 350°C |

Gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR) is a valuable hyphenated technique that provides information about the functional groups present in a molecule. As compounds elute from the GC column, they pass through a light pipe where an infrared spectrum is continuously recorded. This provides real-time structural information that is complementary to the mass fragmentation data from GC-MS. While GC-MS is excellent for determining molecular weight and fragmentation patterns, GC-FTIR can definitively identify functional groups, such as the hydroxyl (-OH) group and the carbon-carbon double bond (C=C) in this compound. rsdjournal.org The analysis of essential oils from species like Schinus terebinthifolius Raddi has utilized FTIR to indicate the presence of major components like limonene (B3431351) and α-pinene, which are structurally related to this compound. rsdjournal.org Reference vapor phase IR spectra for this compound are available in databases, which can be used for comparison and confirmation of its identity in unknown samples. nih.gov

For exceptionally complex samples like essential oils, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. ipb.pt In a GCxGC system, the effluent from a primary GC column is subjected to continuous, rapid separation on a second, shorter column with a different stationary phase (an orthogonal mechanism). ipb.pt This results in a two-dimensional chromatogram with vastly improved resolution, allowing for the separation of co-eluting peaks from the first dimension. When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS becomes an extremely powerful tool for untargeted chemical fingerprinting. sci-hub.se This technique can reveal minor or trace components, such as isomers of this compound, that would otherwise be hidden under larger peaks in a 1D-GC analysis. Research on peppermint essential oil has demonstrated that GCxGC can map over 350 peak-regions, providing a highly detailed chemical profile and enabling the differentiation of oils from various geographical origins. sci-hub.se

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a specialized technique used to determine the stable isotope ratios (e.g., ¹³C/¹²C, expressed as δ¹³C values) of individual compounds in a mixture. researchgate.net The sample is introduced into the GC, and as each compound elutes, it is combusted in an oxidation oven to convert carbon-containing compounds into CO₂. uni-bayreuth.de This gas is then introduced into the IRMS, which precisely measures the ratio of heavy to light isotopes. uni-bayreuth.de This technique is critical for authenticity testing of natural products, as the isotopic signature can indicate the botanical or geographical origin of a product. researchgate.net Furthermore, isotopic analysis is fundamental in biosynthetic studies. By supplementing a culture medium with ¹³C-labeled substrates, researchers can trace the metabolic fate of the label. nih.govacs.org Such studies have been instrumental in confirming that this compound is a direct precursor in the de novo biosynthesis of compounds like dill ether in fungi. nih.govacs.org

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. While MS and IR techniques suggest a structure, NMR provides detailed information about the carbon-hydrogen framework of the molecule. Techniques such as ¹H NMR and ¹³C NMR are used to identify the chemical environment of each proton and carbon atom, respectively. researchgate.net

In research where p-mentha-1,3-dien-9-ol was synthesized, its chemical identity was unequivocally confirmed using a combination of GC/MS, IR, and both one- and two-dimensional NMR. researchgate.net Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful. They reveal correlations between neighboring protons (COSY) and between protons and their directly attached carbons (HSQC) or carbons that are two to three bonds away (HMBC). This allows chemists to piece together the molecular fragments and confirm the complete, unambiguous structure and relative stereochemistry of the molecule. mdpi.com While detailed NMR data for this compound itself is not always published in routine analytical papers, its structural confirmation in synthetic and biosynthetic studies relies heavily on these advanced NMR methods. researchgate.netnih.gov

Near-Infrared (NIR) Spectroscopy in Compositional Analysis

Near-Infrared (NIR) spectroscopy has emerged as a powerful, non-destructive analytical tool for the rapid compositional analysis of natural products. valenveras.commdpi.com This technique measures the absorption of light in the near-infrared region of the electromagnetic spectrum, which corresponds to overtones and combinations of molecular vibrations. valenveras.com For complex substances like essential oils and plant extracts, NIR spectroscopy offers a fast and cost-effective alternative to traditional chromatographic methods, requiring minimal to no sample preparation. valenveras.comthuenen.de

Research into the application of NIR for analyzing terpenes and related compounds has demonstrated its potential for quantitative analysis. researchgate.netscu.edu.au The process involves developing predictive models by correlating NIR spectral data with reference values obtained from established methods like Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com These models can then be used for real-time quality control and to predict the concentration of specific constituents. valenveras.com

Studies on various plant materials have successfully used NIR spectroscopy to quantify total terpene content and specific monoterpenes. For instance, multispecies calibrations have been developed for conifers to predict the content of α-pinene, β-pinene, and myrcene (B1677589) from the NIR spectra of dried shoot samples. researchgate.net While direct, extensive research focusing solely on NIR for this compound quantification is not widely published, its presence in raw distillates analyzed by NIR has been noted in studies of marc distillates. mdpi.com The success in quantifying structurally similar terpenoids suggests a strong potential for developing specific calibration models for this compound. The accuracy of these predictions is often evaluated using metrics such as the coefficient of determination (r² or R²) and the ratio of prediction to deviation (RPD), where higher values indicate a more robust model. researchgate.net

Table 1: Performance of NIR Spectroscopy in Terpene Quantification (Illustrative Data)

| Analyte | Matrix | Coefficient of Determination (r²) | Ratio of Prediction to Deviation (RPD) | Reference Study |

|---|---|---|---|---|

| Total Terpenes | Conifer Shoots | 0.85 | 2.20 | researchgate.net |

| α-Pinene | Conifer Shoots | 0.82 | 2.38 | researchgate.net |

| Terpinen-4-ol | Tea Tree Oil | > 0.95 | Not Reported | scu.edu.au |

| 1,8-Cineole | Tea Tree Oil | > 0.95 | Not Reported | scu.edu.au |

Sample Preparation Methodologies (e.g., Solid Phase Microextraction for Essential Oils)

Effective sample preparation is critical for the accurate analysis of volatile and semi-volatile compounds like this compound from complex matrices. Headspace Solid Phase Microextraction (HS-SPME) is a modern, solvent-free sample preparation technique that has gained significant traction in the analysis of essential oils and other volatile fractions. scielo.brorientjchem.org The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. scielo.br The fiber is subsequently transferred to the injector port of a gas chromatograph for thermal desorption and analysis. dergipark.org.tr

The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. Common fibers include polydimethylsiloxane (B3030410) (PDMS), polyacrylate (PA), and mixed-phase fibers like polydimethylsiloxane/divinylbenzene (PDMS-DVB). scielo.br Studies have shown that different fibers have varying efficiencies for different compounds; for instance, PDMS-DVB is often a good choice for general, non-selective analysis of terpenes, while PA may be more efficient for specific compounds like coumarin. scielo.br

HS-SPME coupled with GC-MS has been successfully employed to identify this compound in the essential oils of various plants. For example, it was identified as a component in the essential oil of Dracocephalum subcapitatum (4.4%) and in the volatile profile of Salvia multicaulis. researchgate.netdergipark.org.tr The technique offers several advantages over traditional methods like hydrodistillation, including speed, the requirement for a much smaller sample size, and the ability to provide a comprehensive profile of volatile and semi-volatile compounds. scielo.brdergipark.org.tr

Table 2: Application of SPME in the Analysis of Terpenoids

| Study Subject | SPME Fiber Used | Key Findings/Application | Reference |

|---|---|---|---|

| Mikania glomerata leaves | PDMS, PDMS-DVB, PA | Compared fiber efficiency; PDMS-DVB best for general profiling of mono- and sesquiterpenes. | scielo.br |

| Pistacia lentiscus L. resin | Not specified | SPME was effective at extracting compounds like cis-ocimene and limonene compared to other methods. | nih.gov |

| Mint species organs | Not specified | Used SPME-GC-MS to determine monoterpenoid volatile profiles from roots, stems, and rhizomes. | researchgate.net |

| Dracocephalum subcapitatum | Not specified | Identified this compound (4.4%) in the essential oil. | researchgate.net |

| Cheese monoterpenes | Not specified | Developed a cryotrap-SPME-GC/MS method for profiling monoterpenes as geographic markers. | nih.gov |

Biological Activities and Mechanistic Investigations of P Menth 1 En 9 Ol

Antimicrobial and Antifungal Research

Research has explored the potential of plant-derived extracts rich in p-Menth-1-en-9-ol against a range of microorganisms. These investigations shed light on its potential applications in managing pathogens and microbes responsible for food spoilage.

Activity against Opportunistic Pathogens

A hydrosol of Dittrichia viscosa, in which this compound was the most abundant compound (29.93%), was evaluated for its antimicrobial potential against thirteen opportunistic pathogens. nih.gov These pathogens are commonly associated with skin and wound infections. nih.gov While the hydrosol itself did not show activity at a 25% dilution, the essential oil from the same plant demonstrated broad-spectrum antimicrobial effects. nih.govmdpi.com This suggests that while this compound is a major component of the hydrosol, the antimicrobial activity observed in the essential oil is likely due to a combination of its various constituents. nih.gov

Effects on Food Spoilage Microorganisms

The same study on the Dittrichia viscosa hydrosol and essential oil also considered their effects on microorganisms known to cause food spoilage. nih.gov The essential oil was found to be effective against all tested microorganisms. mdpi.com For instance, it inhibited the growth of the food-spoilage mold Aspergillus niger. mdpi.com However, the hydrosol, with its high concentration of this compound, did not inhibit the growth of the tested food spoilage microorganisms at a 25% dilution. nih.govmdpi.com

Antiproliferative and Cytotoxic Studies

The potential of this compound in cancer research has been investigated through studies on its effects on various human cancer cell lines. These studies have primarily utilized a hydrosol of Dittrichia viscosa where this compound is the predominant component. nih.govmdpi.com

Activity against Human Cancer Cell Lines (e.g., HeLa, HCT116, U2OS)

A hydrosol of Dittrichia viscosa, containing 29.93% this compound, demonstrated significant antiproliferative activity against several human cancer cell lines. nih.govmdpi.com The research reported notable inhibition of cell division in HeLa (cervical cancer), HCT116 (colon cancer), and U2OS (osteosarcoma) cell lines. nih.govmdpi.com The IC₅₀ values, which represent the concentration of the hydrosol required to inhibit the division of 50% of the cancer cells, were recorded as 21.70% for HeLa cells, 37.73% for HCT116 cells, and 54.51% for U2OS cells. mdpi.com These findings highlight the potential of extracts rich in this compound as a source for natural anticancer agents. nih.gov

Table 1: Antiproliferative Activity of Dittrichia viscosa Hydrosol on Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (%) |

|---|---|---|

| HeLa | Cervical Cancer | 21.70 |

| HCT116 | Colon Cancer | 37.73 |

| U2OS | Osteosarcoma | 54.51 |

Data sourced from a study on Dittrichia viscosa hydrosol where this compound is the main component. mdpi.com

Proposed Mechanisms of Action (e.g., Induction of Oxidative Stress, Decrease in GSH Levels)

To understand the basis of its antiproliferative effects, researchers investigated the potential mechanisms of action. A study on the Dittrichia viscosa hydrosol suggested that the induction of oxidative stress could be a key factor. nih.gov This was evidenced by a decrease in the levels of glutathione (B108866) (GSH) in HeLa cells treated with the hydrosol. nih.gov GSH is a critical antioxidant in cells, and its depletion can lead to increased oxidative stress, which in turn can trigger cell death in cancer cells. nih.gov

Antiphytoviral Efficacy

In addition to its effects on microbial and cancer cells, the potential of this compound in agriculture has been explored through antiphytoviral studies. Research on the hydrosol of Dittrichia viscosa, where this compound is the dominant compound, has reported significant activity against the Tobacco Mosaic Virus (TMV). nih.gov This was the first report of such activity for this specific hydrosol, indicating a potential application in crop protection. nih.gov

Inhibition of Tobacco Mosaic Virus (TMV) Infection

Recent research has identified this compound as a significant agent in the inhibition of Tobacco Mosaic Virus (TMV). This compound has been found as the primary volatile component in the hydrosol of Dittrichia viscosa (L.) Greuter, a plant widely distributed in the Mediterranean region. globalauthorid.comresearchgate.netnih.gov The hydrosol, containing 29.93% this compound, demonstrated notable antiphytoviral activity against TMV. nih.gov

In studies where the hydrosol was applied to Datura stramonium plants prior to inoculation with TMV, a significant reduction in viral lesions was observed. researchgate.net This suggests that this compound plays a crucial role in the plant's defense mechanism against the virus. The findings present an opportunity for developing natural, plant-derived agents for crop protection. globalauthorid.comresearchgate.net

| Treatment | Inhibition Percentage (3 days post-inoculation) | Inhibition Percentage (7 days post-inoculation) |

|---|---|---|

| D. viscosa Hydrosol (this compound as major component) | ~55% | ~45% |

Central Nervous System (CNS) Effects

Sedative Properties in Animal Models (e.g., Pentobarbital-Induced Hypnosis)

The compound (+)-p-Menth-1-en-9-ol has been identified as having a depressant effect on the central nervous system, indicating a sedative property. nih.govscispace.com This was demonstrated in studies using the pentobarbital-induced hypnosis model in mice. researchgate.net In a comparative study of ten structurally related monoterpene alcohols, (+)-p-Menth-1-en-9-ol was one of seven compounds that successfully increased the sleeping time induced by pentobarbital (B6593769). scispace.com

Notably, (+)-p-Menth-1-en-9-ol and neoisopulegol were found to be the most potent sedative agents among the tested monoterpenes. scispace.com The administration of these compounds led to a significant prolongation of sleep duration compared to the control group, confirming their sedative profile. scispace.comresearchgate.net

| Compound | Effect on Sleep Time | Relative Potency |

|---|---|---|

| (+)-p-Menth-1-en-9-ol | Increased | High |

| Neoisopulegol | Increased | High |

| Isopulegol | Increased | Moderate |

| (–)-Isopinocampheol | Increased | Moderate |

| (–)-Myrtenol | Increased | Moderate |

| (–)-cis-Myrtanol | Increased | Low |

| (–)-Neomenthol | Increased | Low |

| (–)-Menthol | Ineffective | N/A |

| (+)-Dihydrocarveol | Ineffective | N/A |

| (–)-Isoborneol | Ineffective | N/A |

Exploration of Action on Central Sleep Regulation Mechanisms or Drug Metabolism

The sedative effects observed with this compound may stem from two primary pathways: a direct action on the central mechanisms that regulate sleep or an inhibition of the metabolism of hypnotic drugs like pentobarbital. scispace.comresearchgate.net While specific studies on the detailed mechanism of this compound are limited, the broader class of monoterpenes is known to interact with neurotransmitter systems. For instance, sedative effects can be mediated through interaction with the GABAergic system, specifically GABA-A receptors, which are a primary target for many sedative drugs. nih.gov

Alternatively, the potentiation of pentobarbital-induced sleep could be due to the inhibition of hepatic enzymes responsible for its breakdown. The metabolism of related tertiary alcohols, such as alpha-terpineol, involves direct conjugation with glucuronic acid for excretion. europa.eu If this compound competes for or inhibits these metabolic pathways, it would lead to higher circulating levels of pentobarbital and thus a longer duration of sleep. Further investigation is required to elucidate the precise mechanism.

Structure Activity Relationship Sar and Stereochemical Influence in P Menth 1 En 9 Ol Studies

Impact of Absolute Configuration on Biological Activity

The absolute configuration of p-menthane (B155814) derivatives has a decisive influence on their biological effects. cnr.it Research into compounds like p-Menth-1-en-9-ol underscores the necessity of high stereocontrol in their synthesis, as different isomers can elicit varied physiological responses. cnr.it The development of methods to obtain enantiomerically and diastereomerically pure isomers is a critical prerequisite for evaluating the specific biological profile of each one. cnr.it This allows researchers to establish a valuable SAR, correlating a specific stereoisomer with a particular activity. cnr.it While the broader principle is well-established for p-menthane terpenes, detailed public data comparing the specific activities of all four this compound isomers remains a specialized area of research. The drive to prepare these pure isomers is motivated by the need to unlock a deeper understanding of their configuration-activity relationships. cnr.it

Correlation of Structural Features with Specific Pharmacological Effects (e.g., Sedation)

Specific isomers of this compound have been investigated for their pharmacological effects, with sedation being a notable example. The structural features of monoterpene alcohols are key to these properties. In broader studies of terpenes, stereochemical diversity has been suggested as a factor in their sedative action. kyoto-u.ac.jp

A preliminary study focusing on the sedative effects of various monoterpene alcohols in mice identified (+)-p-Menth-1-en-9-ol as having a measurable depressant effect. doc-developpement-durable.org This research highlights a direct correlation between a specific isomer and a pharmacological outcome.

Table 1: Sedative Activity of (+)-p-Menth-1-en-9-ol

| Compound | Test Model | Observed Effect | Indicated Property |

| (+)-p-Menth-1-en-9-ol | Pentobarbital-induced sleep in mice | Depressant effect | Sedative doc-developpement-durable.org |

Enantioselectivity in Chemoenzymatic Transformations and its Synthetic Implications

The synthesis of the four distinct stereoisomers of this compound presents a significant synthetic challenge due to the two contiguous stereocenters. cnr.it While traditional chemical methods like the hydroboration of limonene (B3431351) can be regioselective, they often exhibit low diastereoselectivity, resulting in mixtures that are difficult to separate. cnr.it To overcome this, chemoenzymatic strategies have been developed that leverage the high enantioselectivity of enzymes to produce stereochemically pure isomers. These methods are crucial as they provide access to valuable chiral building blocks for further synthesis. cnr.itmdpi.com

Two primary chemoenzymatic approaches have proven effective:

Baker's Yeast-Mediated Reduction: This strategy begins with the enantiomers of limonene, which are converted into the corresponding p-mentha-1,8-dien-9-al isomers. These aldehydes are then subjected to a microbial reduction using baker's yeast. The yeast enzymes perform a highly diastereoselective reduction of the aldehyde group, affording specific this compound isomers with very high diastereomeric excess (de), reaching up to 97%. cnr.it

Lipase-Mediated Kinetic Resolution: An alternative route involves the chemical reduction of the p-mentha-1,8-dien-9-al precursors, which yields mixtures of enantiopure diastereoisomers. This mixture is then resolved using a lipase (B570770), such as Porcine Pancreas Lipase (PPL). cnr.it The enzyme selectively catalyzes the acylation (e.g., acetylation) of one diastereomer, leaving the other unreacted. mdpi.com This enzymatic kinetic resolution allows for the efficient separation of the diastereomers, ultimately providing access to all four pure isomers after subsequent chemical steps. cnr.itmdpi.com

The primary synthetic implication of these chemoenzymatic transformations is the generation of all four this compound isomers in their pure forms. cnr.it These pure stereoisomers serve as versatile chiral building blocks for the enantiospecific synthesis of more complex natural products, including p-menthane terpenes, bisabolane (B3257923) sesquiterpenes, and the cooling agent 1-hydroxy-2,9-cineole. cnr.itmdpi.com

Table 2: Comparison of Chemoenzymatic Strategies for this compound Synthesis

| Strategy | Key Biocatalyst | Starting Material (Precursor) | Process | Outcome | Synthetic Utility |

| Diastereoselective Reduction | Baker's Yeast | p-Mentha-1,8-dien-9-al isomers | Microbial reduction of the aldehyde. cnr.it | Produces specific isomers (e.g., 3a and 5a) with high diastereomeric excess (96-97% de). cnr.it | Preparation of specific, highly pure diastereoisomers. cnr.it |

| Kinetic Resolution | Porcine Pancreas Lipase (PPL) | Mixture of this compound diastereoisomers (e.g., 2a/3a). cnr.it | Selective enzymatic acylation of one diastereomer in a racemic mixture. cnr.itmdpi.com | Separation of all four isomers (2a, 3a, 4a, 5a) in high purity. cnr.it | Access to all four isomers as chiral building blocks for further synthesis. cnr.itmdpi.com |

Computational Chemistry Approaches in P Menth 1 En 9 Ol Research

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of p-Menth-1-en-9-ol are crucial determinants of its physical properties and biological interactions. The molecule's structure consists of a cyclohexene (B86901) ring substituted with a methyl group and a hydroxypropyl group. vulcanchem.com This structure is not rigid; the cyclohexene ring and its substituents have significant conformational freedom.

The final population of conformers is governed by a delicate balance of intramolecular forces, including steric effects and potential hydrogen bonding involving the hydroxyl group. Understanding this conformational landscape is the first step in predicting the molecule's reactivity and how it might bind to a biological target.

Quantum Chemical Calculations for Reactivity and Electronic Structure Prediction

Quantum chemical calculations delve into the electronic properties of this compound, offering insights into its stability, reactivity, and spectroscopic characteristics. These methods can compute a wide range of molecular properties that are difficult or time-consuming to measure experimentally.

Calculated physicochemical properties provide a quantitative basis for understanding the molecule's behavior. For instance, the octanol-water partition coefficient (logP) is a predictor of a compound's solubility and is often calculated to estimate its distribution in biological systems. vulcanchem.com The polar surface area (PSA), which is the surface sum over all polar atoms, is another critical parameter calculated to predict the transport properties of molecules. nih.gov Various computational methods, such as those developed by Crippen and Joback, are used to estimate these and other thermochemical properties. chemeo.com

Table 1: Calculated Physicochemical and Thermochemical Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| logP (Octanol/Water Partition Coefficient) | 2.361 | Crippen Calculated Property chemeo.com |

| logP | 2.81 | ALOGPS |

| Water Solubility (logS) | -2.1 | ALOGPS |

| Polar Surface Area | 20.23 Ų | ChemAxon |

| pKa (Strongest Acidic) | 17.75 | ChemAxon |

| Enthalpy of Vaporization (ΔvapH°) | 55.53 kJ/mol | Joback Calculated Property chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -61.16 kJ/mol | Joback Calculated Property chemeo.com |

These calculated parameters are fundamental to predicting the molecule's reactivity. For example, the distribution of electron density, visualized through molecular electrostatic potential maps, can indicate regions of the molecule that are likely to act as hydrogen bond donors or acceptors, or are susceptible to electrophilic or nucleophilic attack.

In Silico Prediction of Biological Interactions (e.g., Receptor Binding for Derivatives)

A significant application of computational chemistry in this compound research is the in silico prediction of its biological interactions and those of its derivatives. These methods are crucial for screening large numbers of compounds for potential therapeutic or other applications, such as in the development of insect repellents.

One powerful technique is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor and elicit a biological response. nih.gov This approach was used in a study to identify natural volatile compounds that could act as antagonists for the mosquito odorant receptor co-receptor (ORco), a key protein in the insect's sense of smell. In this research, a ligand-based pharmacophore model was developed from known ORco antagonists. nih.gov This model was then used as a virtual filter to screen a library of compounds, which included this compound, successfully identifying it as a potential hit for further experimental validation. nih.gov

Another widely used in silico method is molecular docking. mdpi.com This technique predicts the preferred orientation of a ligand (like a this compound derivative) when bound to a target receptor to form a stable complex. mdpi.com By calculating the binding energy and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues, molecular docking can help prioritize compounds for synthesis and biological testing. mdpi.comresearchgate.net While specific docking studies for this compound are not detailed in the provided context, this methodology is standard for evaluating derivatives of natural products against biological targets like enzymes or receptors. researchgate.netitjfs.com These computational tools are integral to modern drug discovery and chemical risk assessment, enabling rapid evaluation of a compound's potential biological activity profile. ljmu.ac.uk

Future Research Directions and Specialized Applications of P Menth 1 En 9 Ol

Advanced Biocatalytic Strategies for Stereospecific Synthesis and Derivatization

The synthesis and derivatization of p-Menth-1-en-9-ol present significant opportunities for biocatalysis, a field that utilizes enzymes and whole-cell systems to perform chemical transformations. Lipases, for instance, have been successfully employed in the stereoselective synthesis of terpenoids. cnr.it This approach is particularly relevant for this compound, as its isomers can be separated with high diastereoisomeric purity through lipase-mediated acetylation and subsequent chemical hydrolysis. mdpi.com This process involves the transformation of the alcohol into its corresponding 3,5-dinitrobenzoyl esters, followed by crystallization. mdpi.com

Future research could focus on expanding the toolbox of biocatalysts for the synthesis of this compound and its derivatives. cnr.it This includes the exploration of novel enzymes with high stereospecificity to produce enantiomerically pure forms of the compound. The biotransformation of related terpenes, such as γ-terpinene using fungal strains like Stemphylium botryosum, has yielded novel, structurally similar compounds, suggesting that similar pathways could be developed for this compound. researchgate.net The derivatization of this compound through pre-column derivatization with agents like aromatic acids can also facilitate its separation and analysis via high-performance liquid chromatography, a technique that could be further optimized. google.com

Table 1: Biocatalytic and Derivatization Strategies

| Method | Description | Key Findings/Potential | References |

|---|---|---|---|

| Lipase-Mediated Resolution | Enzymatic acetylation of this compound isomers using lipases like Porcine Pancreatic Lipase (B570770) (PPL). | Production of isomers with high diastereoisomeric purity. | mdpi.com |

| Biotransformation | Use of microorganisms to hydroxylate terpene precursors. | Potential for novel derivative synthesis. | researchgate.net |

| Pre-column Derivatization | Chemical modification of this compound prior to chromatographic analysis. | Improved separation and detection of isomers. | google.com |

Exploration of Novel Biological Activities and Therapeutic Potential

This compound has been identified as a component of essential oils with known biological activities. mdpi.comsemanticscholar.org For instance, the hydrosol of Dittrichia viscosa, which contains a significant amount of this compound, has demonstrated antimicrobial and antiproliferative effects against various cancer cell lines, including HeLa, HCT116, and U2OS. mdpi.comsemanticscholar.orgnih.gov The compound is also found in the essential oil of Cymbopogon species, which have a history of use in traditional medicine for various ailments. rjpharmacognosy.ir

Future research should aim to isolate this compound and investigate its specific contribution to these observed biological effects. Studies could explore a broader range of pharmacological activities, such as anti-inflammatory, analgesic, and anxiolytic properties, given the traditional uses of plants containing this compound. rjpharmacognosy.ir Its potential as a spasmolytic agent has also been suggested by studies on structurally related p-menthane (B155814) esters. academicjournals.org Further investigation into its potential as an antimicrobial agent against a wider spectrum of pathogens is also warranted. mdpi.comsemanticscholar.orgcymitquimica.com

Table 2: Investigated and Potential Biological Activities

| Activity | Source/Study Context | Key Findings/Potential | References |

|---|---|---|---|

| Antiproliferative | Hydrosol of Dittrichia viscosa | Promising activity against HeLa, HCT116, and U2OS cancer cell lines. | mdpi.comsemanticscholar.orgnih.gov |

| Antimicrobial | Hydrosol of Dittrichia viscosa, general property | Activity against opportunistic pathogens. | mdpi.comsemanticscholar.orgnih.govcymitquimica.com |

| Spasmolytic | Structurally related p-menthane esters | Potential for development as an antispasmodic drug. | academicjournals.org |

| Antiphytoviral | Hydrosol of Dittrichia viscosa | Significant activity against Tobacco Mosaic Virus (TMV). | mdpi.comnih.gov |

Mechanistic Elucidation of Observed Pharmacological Effects at the Molecular Level

Understanding the molecular mechanisms behind the biological activities of this compound is crucial for its development as a therapeutic agent. For related monoterpenoids like menthol, the cooling sensation is attributed to the activation of the TRPM8 receptor. cymitquimica.com The antimicrobial action of some monoterpenoids is thought to involve the disruption of microbial cell membranes due to their lipophilic nature. vulcanchem.com

Future research should focus on identifying the specific molecular targets of this compound. For its antiproliferative effects, studies could investigate its impact on cell cycle regulation, apoptosis pathways, and signaling cascades in cancer cells. One study on the hydrosol of Dittrichia viscosa suggested that the observed antiproliferative effect on HeLa cells might be due to oxidative stress, as indicated by a decrease in glutathione (B108866) (GSH) levels. mdpi.comnih.gov Further research could validate this mechanism for purified this compound and explore other potential pathways. Techniques such as molecular docking and in vitro binding assays could be employed to identify protein targets.

Integration into Multidisciplinary Research Platforms (e.g., Omics Technologies)

The study of this compound can be significantly advanced by integrating it into multidisciplinary research platforms, particularly those involving "omics" technologies. Metabolomics, for instance, can be used to identify and quantify this compound and its metabolites in biological samples, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. europa.eu In fact, p-menth-1-en-8-ol, a structurally similar compound, has been identified as a potential biomarker for cholera in fecal samples. researchgate.net

Genomics and transcriptomics can be used to study the genetic basis of this compound biosynthesis in plants. Quantitative Trait Loci (QTL) analysis in plants like peach has been used to identify genes potentially involved in the biosynthesis of related compounds like p-menth-1-en-9-al. researchgate.net Similar approaches could be applied to high-p-Menth-1-en-9-ol-producing plants to understand and potentially manipulate its production. Proteomics can help identify the protein targets of this compound, elucidating its mechanism of action. This integrated approach will provide a comprehensive understanding of the compound, from its biosynthesis to its pharmacological effects.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-dinitrobenzoyl esters |

| γ-terpinene |

| Menthol |

| Glutathione (GSH) |

| p-menthane esters |

| p-menth-1-en-8-ol |

Q & A

Basic Research Questions

Q. What are the validated analytical techniques for identifying p-Menth-1-en-9-ol in complex essential oil matrices?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with retention indices (e.g., AI: 1421, KI: 1423) and spectral matching against authenticated libraries. Compare with synthesized standards (e.g., acetylation derivatives for confirmation) . For reproducibility, ensure column specifications (e.g., polar vs. non-polar) and ionization parameters are consistent across trials.

Q. How can researchers optimize the synthesis of p-Menth-1-en-9-ol to minimize isomerization during derivatization?

- Methodology : Employ low-temperature acetylation protocols with anhydrous conditions to reduce thermal degradation. Monitor reaction progress using thin-layer chromatography (TLC) and characterize products via nuclear magnetic resonance (NMR) to confirm structural integrity. Reference synthetic pathways from peer-reviewed protocols, avoiding industrial-scale methods .

Q. What are the critical challenges in isolating p-Menth-1-en-9-ol from natural sources, and how can they be addressed?

- Methodology : Use fractional distillation coupled with preparative GC to separate terpenoid analogs. Validate purity via enantioselective chromatography and optical rotation measurements. Address co-elution issues by spiking with reference compounds .

Advanced Research Questions

Q. How do stereochemical variations in p-Menth-1-en-9-ol influence its biological activity, and what experimental designs can elucidate structure-activity relationships?

- Methodology : Synthesize enantiomerically pure isomers via chiral catalysts or enzymatic resolution. Test bioactivity (e.g., antimicrobial, olfactory receptor binding) using dose-response assays. Apply multivariate statistical analysis (e.g., PCA) to correlate stereochemistry with functional outcomes .

Q. What experimental frameworks are suitable for resolving contradictory data on p-Menth-1-en-9-ol’s stability under varying pH and temperature conditions?

- Methodology : Design a factorial experiment testing pH (3–9) and temperature (4–60°C) as independent variables. Use accelerated stability testing with HPLC quantification. Apply Arrhenius kinetics to model degradation pathways and identify critical control points .

Q. How can researchers investigate the metabolic pathways of p-Menth-1-en-9-ol in plant systems using isotopic labeling?

- Methodology : Incorporate -labeled precursors into plant tissues via hydroponic systems. Track metabolite flux using LC-MS/MS and stable isotope tracing. Compare with gene expression data (e.g., RT-qPCR for terpene synthase genes) to map biosynthetic routes .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity of p-Menth-1-en-9-ol in cell culture models?

- Methodology : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate IC values. Validate assays with positive controls (e.g., cisplatin) and account for solvent toxicity via blank normalization. Apply ANOVA with post-hoc tests for multi-group comparisons .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., bioactivity disparities across studies), employ sensitivity analyses to assess methodological variability (e.g., extraction solvents, cell lines). Cross-validate findings using orthogonal techniques (e.g., in vitro vs. in silico docking studies) .

- Experimental Design Frameworks : Structure hypotheses using PICOT (Population: specific plant species; Intervention: exposure concentration; Comparison: control analogs; Outcome: terpenoid yield; Time: metabolic timepoints) or PEO (Population-Exposure-Outcome) models .

Data Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.